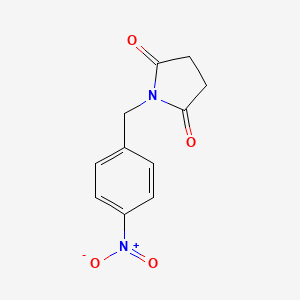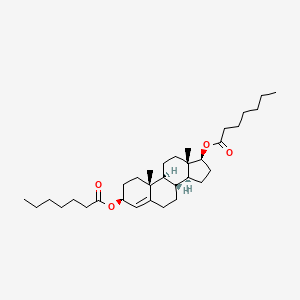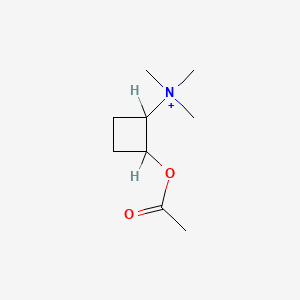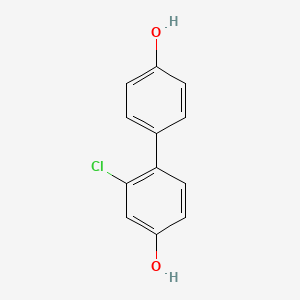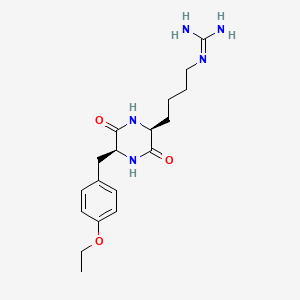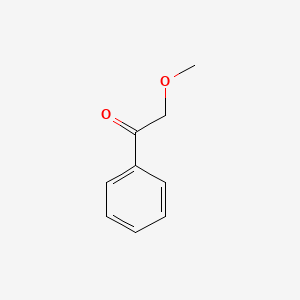
2-Methoxyacetophenon
Übersicht
Beschreibung
2-Methoxyacetophenone (2-MAP) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a sweet, pleasant odor. It is a versatile compound that can be used for a variety of purposes, including synthesis, research, and lab experiments. The compound has a wide range of applications in the scientific community, from biochemical and physiological effects to drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Entzündungshemmende und Schmerzstillende Anwendungen
2-Methoxyacetophenon: wurde als eine Verbindung mit signifikantem pharmakologischem Potenzial identifiziert. Es kommt in natürlichen Acetophenonderivaten vor, die eine Reihe von biologischen Aktivitäten aufweisen, darunter entzündungshemmende und schmerzlindernde Wirkungen {svg_1}. Diese Eigenschaften machen es zu einem wertvollen Kandidaten für die Entwicklung neuer therapeutischer Medikamente, die Schmerzen und Entzündungen behandeln können, ohne die Nebenwirkungen, die üblicherweise mit synthetischen Medikamenten verbunden sind.
Organische Synthese: Baustein für heterocyclische Verbindungen
In der organischen Chemie dient This compound als vielseitiger Baustein. Es wird häufig bei der Synthese von Chalkonen verwendet, die Vorstufen für viele heterocyclische Verbindungen sind, die ein potenzielles antiproliferatives Potential besitzen {svg_2}. Dies macht es zu einem wichtigen Synthon bei der Herstellung neuer Moleküle mit möglichen Anwendungen in der medizinischen Chemie.
Materialwissenschaft: Zwischenprodukt für fortschrittliche Materialien
Die chemischen Eigenschaften der Verbindung werden in der Materialwissenschaft als Zwischenprodukt bei der Synthese komplexer organischer Moleküle genutzt. Diese Moleküle können bei der Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften verwendet werden, was zu Fortschritten in Bereichen wie Nanotechnologie und Elektronik beiträgt {svg_3}.
Biochemie: Rolle im Sekundärstoffwechsel
In der Biochemie ist This compound Teil des Studiums von Sekundärmetaboliten. Diese Verbindungen spielen eine entscheidende Rolle bei den Abwehrmechanismen von Pflanzen und finden in der Landwirtschaft Anwendungen zur Schädlingsbekämpfung und zum Pflanzenschutz {svg_4}. Das Verständnis seiner Rolle im Sekundärstoffwechsel kann zur Entwicklung von umweltfreundlichen Pestiziden führen.
Umweltanwendungen: Umweltfreundliche Alternative zu Pestiziden
Aufgrund seines Vorkommens in Pflanzen, die Schädlinge auf natürliche Weise abwehren, wird This compound als umweltfreundliche Alternative zu synthetischen Pestiziden erforscht. Seine Anwendung in der Umweltwissenschaft könnte dazu beitragen, die Abhängigkeit von schädlichen Chemikalien in der Landwirtschaft zu reduzieren und nachhaltige landwirtschaftliche Praktiken zu fördern {svg_5}.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Methoxyacetophenone may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It’s known that secondary metabolites, like 2-methoxyacetophenone, often play roles in various biochemical pathways, serving as a buffering zone into which excess carbon and nitrogen can be shunted to form an inactive part of primary metabolism .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting oxidized low-density lipoprotein-induced monocyte adhesion to vascular endothelial cells .
Biochemische Analyse
Biochemical Properties
2-Methoxyacetophenone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and medicinal chemistry. The compound’s interactions with enzymes and proteins are not extensively documented, but its reactivity with nucleophiles like nitrogen and oxygen suggests potential interactions with various biomolecules in biological systems.
Cellular Effects
The effects of 2-Methoxyacetophenone on cellular processes are not well-documented. Its structural similarity to other acetophenones suggests it may influence cell signaling pathways, gene expression, and cellular metabolism. Acetophenones are known to interact with cellular receptors and enzymes, potentially affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Methoxyacetophenone exerts its effects through nucleophilic addition reactions. The compound’s carbonyl group is highly reactive, allowing it to form reversible hemiketals with oxygen nucleophiles and irreversible oximes with nitrogen nucleophiles . These interactions can lead to enzyme inhibition or activation, altering cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Methoxyacetophenone are influenced by temperature and pH. The compound is relatively stable under standard conditions but can degrade over time when exposed to high temperatures or acidic/basic environments . Long-term studies on its effects on cellular function are limited, but its reactivity suggests potential impacts on cellular homeostasis and metabolism.
Dosage Effects in Animal Models
The effects of 2-Methoxyacetophenone at different dosages in animal models have not been extensively studied. Like other acetophenones, it is likely to exhibit dose-dependent effects, with higher doses potentially leading to toxicity or adverse effects
Metabolic Pathways
2-Methoxyacetophenone is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases, which facilitate the compound’s conversion to more water-soluble metabolites for excretion.
Transport and Distribution
Within cells and tissues, 2-Methoxyacetophenone is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilicity allows it to cross cell membranes easily, affecting its distribution profile.
Subcellular Localization
The subcellular localization of 2-Methoxyacetophenone is not well-characterized. Its chemical properties suggest it may localize to cellular compartments rich in lipids, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles, influencing its activity and function.
Eigenschaften
IUPAC Name |
2-methoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDGUSDBCARGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193778 | |
| Record name | alpha-Methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-52-1 | |
| Record name | 2-Methoxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxyacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methoxyacetophenone?
A1: 2-Methoxyacetophenone has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.
Q2: What spectroscopic data is available for 2-Methoxyacetophenone?
A2: Several spectroscopic techniques have been employed to characterize 2-Methoxyacetophenone. These include:
Q3: What is known about the stability of 2-Methoxyacetophenone under various conditions?
A3: While specific stability studies under various conditions are not extensively detailed in the provided research, it is used as a photosensitizer in several studies. [, , , ] This implies a degree of stability under UV irradiation conditions, at least for the duration of the experiments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
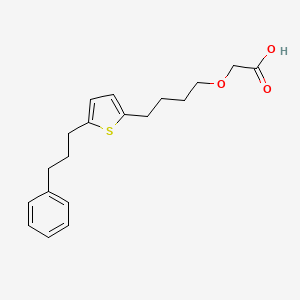
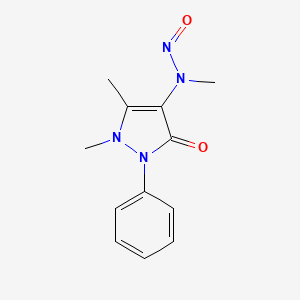
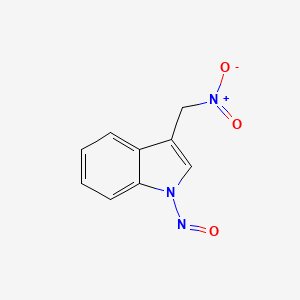


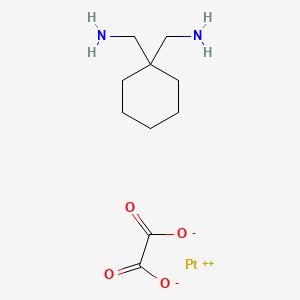
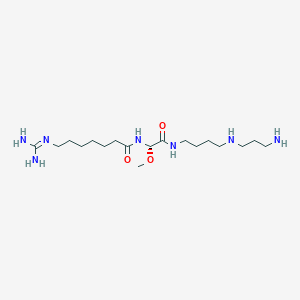
![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1211495.png)
